molecular formula C15H16N4O2S B2901370 6-Cyclopropyl-2-methylsulfanyl-4-(3-oxopiperazine-1-carbonyl)pyridine-3-carbonitrile CAS No. 1089371-15-2

6-Cyclopropyl-2-methylsulfanyl-4-(3-oxopiperazine-1-carbonyl)pyridine-3-carbonitrile

Cat. No.: B2901370
CAS No.: 1089371-15-2
M. Wt: 316.38
InChI Key: ACHNLJWYRQGFDO-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-methylsulfanyl-4-(3-oxopiperazine-1-carbonyl)pyridine-3-carbonitrile is a sophisticated, multi-functional chemical scaffold designed for medicinal chemistry and drug discovery research. This compound integrates several high-value structural motifs, including a pyridine core, a cyclopropyl group, a methylsulfanyl substituent, and a 3-oxopiperazine carboxamide. The cyclopropyl fragment is a versatile and privileged structure in drug design, known to enhance potency, improve metabolic stability, and reduce off-target effects by conferring conformational rigidity and strengthening carbon-hydrogen bonds . This molecular complexity makes it a valuable intermediate for constructing targeted libraries, particularly for probing kinase and other ATP-binding pocket targets. The molecule's potential mechanism of action is likely tied to its ability to act as a kinase inhibitor mimetic. The 2-methylsulfanyl-pyridine-3-carbonitrile moiety is a recognized pharmacophore in kinase inhibition, capable of forming key hydrogen bond interactions with the kinase hinge region. The 3-oxopiperazine group offers a vector for further diversification to engage additional pockets within the active site, potentially fine-tuning selectivity and potency. The integrated cyclopropyl and carbonitrile groups can further optimize drug-like properties, influencing the molecule's lipophilicity and overall pharmacokinetic profile . Researchers can utilize this compound as a core building block in lead optimization campaigns, exploring structure-activity relationships (SAR) through synthetic modification of the oxopiperazine ring or the methylsulfanyl group. Its defined structure provides a solid foundation for developing potential therapeutic agents for areas such as oncology, inflammatory diseases, and central nervous system (CNS) disorders. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-cyclopropyl-2-methylsulfanyl-4-(3-oxopiperazine-1-carbonyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-22-14-11(7-16)10(6-12(18-14)9-2-3-9)15(21)19-5-4-17-13(20)8-19/h6,9H,2-5,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHNLJWYRQGFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=CC(=N1)C2CC2)C(=O)N3CCNC(=O)C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-2-methylsulfanyl-4-(3-oxopiperazine-1-carbonyl)pyridine-3-carbonitrile typically involves multiple steps, starting with the formation of the pyridine ring. One common approach is the cyclization of appropriate precursors under controlled conditions. The cyclopropyl group can be introduced through cyclopropanation reactions, while the methylsulfanyl group can be added via nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the compound is likely produced through a combination of batch and continuous flow processes to ensure scalability and efficiency. Advanced techniques such as flow chemistry may be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions can yield derivatives with reduced functional groups.

  • Substitution: Substitution reactions can introduce various substituents, leading to a range of derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies to investigate enzyme mechanisms and protein interactions.

Medicine: The compound has potential therapeutic applications, including the development of new drugs for treating various diseases.

Industry: It is utilized in the production of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 6-Cyclopropyl-2-methylsulfanyl-4-(3-oxopiperazine-1-carbonyl)pyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Key Observations :

  • The cyclopropyl group at position 6 introduces steric hindrance compared to smaller substituents (e.g., methyl in ) or aromatic systems (e.g., thiophen-2-yl in ), which may impact metabolic stability .

Q & A

Basic: What are the recommended synthetic strategies for this compound?

The synthesis typically involves multi-step reactions, including:

  • Cyclopropane introduction : Cyclopropyl groups are often introduced via [2+1] cycloaddition or alkylation of pre-functionalized intermediates.
  • Piperazine-carbonyl coupling : Amide bond formation between the pyridine core and 3-oxopiperazine is achieved using coupling agents like EDCI/HOBt or DCC under inert conditions .
  • Thioether installation : Methylsulfanyl groups are introduced via nucleophilic substitution with methylthiolate or oxidative thiolation.
    Key purification steps : Column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water mixtures are commonly employed .

Basic: Which analytical techniques are critical for structural validation?

  • X-ray crystallography : For absolute configuration determination, use SHELXL for refinement and PLATON for validation .
  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR (CDCl3_3 or DMSO-d6_6) resolve substituent connectivity, with HSQC/COSY for ambiguous signals .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight, while MS/MS fragmentation elucidates functional group stability .

Advanced: How can reaction yields be optimized for the piperazine coupling step?

  • DOE (Design of Experiments) : Vary solvent polarity (e.g., DMF vs. THF), temperature (0°C to reflux), and catalyst loading (e.g., 1–5 mol% Pd(OAc)2_2) to identify optimal conditions .
  • Kinetic monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction time dynamically .
  • Byproduct mitigation : Add molecular sieves to scavenge water in amide couplings, improving yields from ~60% to >85% .

Advanced: How to resolve discrepancies in crystallographic data interpretation?

  • SHELX refinement protocols : Use TWIN/BASF commands for twinned crystals and ADDSYM to check for missed symmetry elements .
  • Validation metrics : Ensure Rint_{\text{int}} < 5%, completeness > 95%, and Flack parameter |x| < 0.1. Discrepancies in bond lengths (>0.02 Å vs. CSD averages) warrant re-refinement .

Basic: What are the common reactivity patterns of the methylsulfanyl group?

  • Nucleophilic substitution : Reacts with amines or alkoxides to form thioethers or sulfoxides .
  • Oxidation : H2_2O2_2/AcOH converts –SMe to sulfone (–SO2_2Me), altering electronic properties .
  • Metal coordination : Acts as a soft Lewis base in catalytic systems (e.g., Pd-mediated cross-couplings) .

Advanced: How to assess its potential as a CRF-1 receptor antagonist?

  • In vitro binding assays : Use 125I^{125}\text{I}-Tyr0^0-sauvagine displacement in CHO-K1 cells expressing human CRF-1 (IC50_{50} target < 1 nM) .
  • Metabolic stability : Conduct hepatic microsome assays (rat/dog) to measure intrinsic clearance. Optimize substituents (e.g., difluoromethoxy groups) to reduce CYP450-mediated degradation .
  • In vivo efficacy : Test in defensive withdrawal anxiety models (rats) at 1–10 mg/kg oral doses; monitor plasma exposure via LC-MS/MS .

Advanced: How to design metabolite identification studies?

  • Reactive metabolite trapping : Incubate with GSH (5 mM) in liver microsomes; analyze adducts via LC-HRMS. A GSH adduct level <0.2% total drug-related material indicates low risk .
  • Isotope labeling : Synthesize 14C^{14}\text{C}-labeled compound for mass balance studies in bile-duct cannulated rats .

Basic: What computational methods predict its pharmacokinetic properties?

  • LogP calculation : Use Molinspiration or ACD/Labs (target ~2.5–3.5 for CNS penetration).
  • CYP inhibition : SwissADME predicts interactions with CYP3A4/2D6. Experimental validation via fluorogenic assays .

Advanced: How to address low solubility in aqueous buffers?

  • Co-solvent systems : Use PEG-400/EtOH (30:70 v/v) for in vivo dosing .
  • Salt formation : Screen with HCl, maleic acid, or benzenesulfonate to improve crystallinity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release .

Advanced: What strategies minimize toxicity from reactive intermediates?

  • Structural analogs : Replace labile groups (e.g., –CF3_3 instead of –Cl) to block bioactivation pathways .
  • Reactivity assays : Test in GSH-depleted hepatocytes; a >50% viability at 10 µM indicates low cytotoxicity .

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